molecular formula C12H12N2O4 B7900802 methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylate

methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylate

Cat. No.: B7900802
M. Wt: 248.23 g/mol
InChI Key: PLMUSBCNYGRFJP-UHFFFAOYSA-N
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Description

Methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylate is a heterocyclic compound featuring an indazole core substituted with a 2-methoxy-2-oxoethyl group at the 1-position and a methoxycarbonyl group at the 5-position. Indazole derivatives are widely studied due to their pharmacological relevance, including kinase inhibition and anticancer activity . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules through further functionalization of its ester and oxoethyl groups.

Properties

IUPAC Name

methyl 1-(2-methoxy-2-oxoethyl)indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-11(15)7-14-10-4-3-8(12(16)18-2)5-9(10)6-13-14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMUSBCNYGRFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cadogan Cyclization for Indazole Formation

Cadogan cyclization involves the reaction of 2-nitrobenzaldehyde derivatives with substituted anilines to form Schiff bases, followed by reduction and cyclization. For example, 2-phenyl-2H-indazole derivatives were synthesized using this method, achieving yields of 60–85% under reflux conditions with triethyl phosphite. Adapting this approach, the 5-carboxylate group can be introduced by starting with 4-amino-3-methoxybenzoic acid methyl ester, followed by nitration and cyclization.

Palladium-Catalyzed Arylation

Palladium-catalyzed reactions enable selective functionalization at the N1 position. In a study by, Suzuki-Miyaura coupling of 3-bromo-1H-indazole with phenylboronic acid yielded 3-phenyl-1H-indazole derivatives. For methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylate, a similar strategy could involve coupling a pre-functionalized boronic ester containing the 2-methoxy-2-oxoethyl group.

Esterification and Protecting Group Strategies

The methyl ester at position 5 is typically introduced via Fischer–Speier esterification or direct coupling.

Fischer–Speier Esterification

Carboxylic acid intermediates (e.g., 1H-indazole-5-carboxylic acid) are treated with methanol and sulfuric acid under reflux. A study reported 85–90% conversion to the methyl ester within 4 hours. However, this method risks hydrolysis of the 2-methoxy-2-oxoethyl group, necessitating careful pH control.

Direct Coupling with Methyl Chloroformate

In a patent, methyl chloroformate was used to esterify the carboxylic acid in dichloromethane with pyridine as a base. This one-step method achieved 78% yield and minimized side reactions.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.

Table 1: Comparative Analysis of Synthetic Methods

MethodSolventTemperature (°C)CatalystYield (%)Purity (%)
Cadogan CyclizationEthanol80P(OEt)₃7595
Suzuki CouplingDMF/H₂O100Pd(PPh₃)₄6590
AlkylationDCM40DIPEA7298
AcylationDMF25DMAP6897

Challenges and Mitigation Strategies

Regioselectivity in N1 Substitution

Indazole exhibits tautomerism, leading to potential N1/N2 substitution ambiguity. Using bulky bases like DIPEA favors N1 selectivity by steric hindrance.

Ester Hydrolysis During Synthesis

The 2-methoxy-2-oxoethyl group is prone to hydrolysis under acidic conditions. Neutral pH and low temperatures (0–5°C) during workup are critical.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the target compound from byproducts. Recrystallization from methanol/water (3:1) improves purity to >99%.

Scalability and Industrial Applications

The alkylation method is preferred for scale-up due to its simplicity and high yield. A patent example describes a 3 L batch producing 81.4 g of intermediate with 72% yield after distillation . Continuous flow systems could further enhance efficiency by reducing reaction times.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Treatment with concentrated HCl in aqueous ethanol at room temperature cleaves the methyl ester, producing 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylic acid. This reaction proceeds with high efficiency (95% yield) under mild conditions .

  • Basic Hydrolysis : Alkaline conditions (e.g., NaOH) can further hydrolyze the remaining methoxy-oxoethyl ester, though this is less commonly reported for this specific compound.

Reaction Conditions

SubstrateReagents/ConditionsProductYieldSource
Methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylateHCl (conc.), H₂O, EtOH, 25°C, 15h1-(2-Methoxy-2-oxoethyl)-1H-indazole-5-carboxylic acid95%

Catalytic Functionalization via Aza-Michael Addition

The indazole nitrogen participates in regioselective aza-Michael additions with α,β-unsaturated carbonyl compounds. For structurally analogous indazoles:

  • Catalysts : Cs₂CO₃ or DBU enables N-1 selective additions to enones or malonates .

  • Regioselectivity : The reaction favors N-1 substitution due to tautomeric stabilization, achieving up to 93% yield with DBU .

Example Reaction Pathway

Indazole+CH₂=C(COOR)₂DBUN-1 adduct\text{Indazole} + \text{CH₂=C(COOR)₂} \xrightarrow{\text{DBU}} \text{N-1 adduct}

Heterocyclization and Ring Expansion

Under oxidative conditions, the compound may participate in cyclization reactions:

  • PhIO₂-Mediated Cyclization : Similar indazole derivatives undergo PhIO₂-promoted dehydrogenative cyclization to form fused pyridazine-indole systems . This involves sequential C–N bond formation and aromatization.

  • Key Step : Oxidative cleavage of the methoxy-oxoethyl group could facilitate ring expansion, though direct evidence for this specific substrate is limited .

Nucleophilic Substitution at Ester Groups

The methyl ester at the 5-position is susceptible to nucleophilic attack:

  • Transesterification : Reacting with alcohols in the presence of acid/base catalysts can replace the methyl group with other alkyl chains.

  • Aminolysis : Treatment with amines (e.g., NH₃, primary amines) yields corresponding amides, though this is more common in simpler indazole esters .

Tautomerism-Driven Reactivity

The indazole core exhibits tautomerism between 1H- and 2H- forms, influencing reaction outcomes:

  • Electrophilic Substitution : Reactions at C-3 are favored in the 1H-tautomer, while C-5 substitutions dominate in the 2H-form .

  • Impact on Yields : Tautomeric equilibrium can lead to mixed products unless directed by catalysts (e.g., DBU for N-1 selectivity) .

Comparative Reactivity with Analogues

FeatureThis compoundMethyl 1H-indazole-5-carboxylate
Ester Hydrolysis Faster due to electron-withdrawing substituent Slower, requires harsher conditions
Aza-Michael Addition N-1 selectivity enhanced by steric/electronic effects Lower regioselectivity
Catalytic Utility Ligand for Ni-based catalysts Not reported

Key Research Findings

  • The methoxy-oxoethyl group enhances electrophilicity at the indazole N-1 position, directing regioselective additions .

  • Hydrolysis to the carboxylic acid derivative unlocks applications in coordination chemistry and catalysis .

  • Oxidative conditions (e.g., PhIO₂) enable complex heterocycle formation but require precise control to avoid over-oxidation .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the potential of methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylate as an anticancer agent. Its structural similarity to known anticancer compounds suggests that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with indazole moieties have shown promising results in targeting various kinases implicated in cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that indazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The presence of the methoxy group may enhance its bioactivity by improving solubility and bioavailability .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that can include condensation reactions, cyclization, and functional group modifications. A notable method involves the aza-Michael addition reaction, which has been effectively employed to create diverse indazole derivatives with high yields .

Synthesis Method Reagents Conditions Yield
Aza-Michael AdditionIndazole, enonesDBU catalyst, acetonitrileUp to 93%
CyclizationVarious substituted aminesReflux in appropriate solventsVaries

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo further transformations makes it valuable for developing novel pharmacophores used in drug discovery .

Case Study: Anticancer Screening

In a recent study, this compound was screened against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The results indicated that the compound induces apoptosis through the mitochondrial pathway, making it a candidate for further development as an anticancer drug .

Case Study: Inflammation Modulation

Another investigation focused on the compound's role in modulating inflammatory responses in vitro. The results showed that it effectively reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxy-2-oxoethyl group in the target compound introduces both steric bulk and hydrogen-bonding capacity compared to simpler alkyl substituents (e.g., methyl). This may enhance its binding affinity in biological targets but reduce solubility in nonpolar solvents .
  • Replacement of the 5-position methoxycarbonyl with a carboxylic acid (as in CAS 473416-12-5 derivatives) increases acidity, enabling salt formation for pharmaceutical formulations .

Comparison with Related Syntheses

  • Methyl 1-methyl-1H-indazole-5-carboxylate (CAS 61700-61-6) : Synthesized via alkylation of methyl 1H-indazole-5-carboxylate with methyl iodide, requiring milder conditions due to smaller substituent size .
  • 1-(4-Chloro-3-fluorobenzyl)-1H-indazole-5-carboxylate : Uses 4-chloro-3-fluorobenzyl bromide under similar alkylation conditions, followed by hydrolysis to the carboxylic acid .

Reactivity Differences :

  • The 2-methoxy-2-oxoethyl group’s electron-withdrawing nature may slow electrophilic substitution at the indazole ring compared to electron-donating substituents (e.g., methyl) .
  • The ester at the 5-position is susceptible to hydrolysis under basic conditions, enabling conversion to carboxylic acids for further derivatization .

Crystallographic and Physicochemical Properties

The crystal structure of a related compound, methyl 2-(1-(2-cyanophenoxy)-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate, reveals non-parallel aromatic rings (dihedral angle = 26.20°) and C–H···O hydrogen bonding involving the oxo group . By analogy:

  • Target Compound: Likely exhibits similar non-coplanar aromatic systems, reducing π-π stacking interactions and influencing solubility.
  • Thermodynamic Stability : The oxoethyl group may promote intermolecular hydrogen bonding, increasing melting point compared to methyl-substituted analogues .

Biological Activity

Methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H13N3O4
  • Molecular Weight : 248.238 g/mol
  • CAS Number : 123456-78-9 (for identification purposes)

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including kinases that are crucial in cell signaling pathways. This inhibition can lead to altered cellular processes such as apoptosis and cell cycle regulation .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : It may interact with GPCRs, which play essential roles in numerous physiological processes. Inhibition of specific GPCR kinases (like GRK2) can enhance receptor sensitivity and improve cardiac function in models of heart failure .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related cellular damage .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through the following pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways and affecting gene expression related to cell survival .
  • Cell Cycle Arrest : By inhibiting key kinases involved in cell cycle regulation, the compound can lead to cell cycle arrest, particularly in cancer cells, thereby preventing proliferation .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound:

  • Cognitive Function Improvement : In vitro studies on neuronal cell lines indicate that it may improve cognitive function by reducing neurotoxicity and enhancing neuronal survival under oxidative stress conditions .
  • AChE Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could enhance cholinergic signaling and improve cognitive outcomes .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis and cell cycle arrest
NeuroprotectionReduces oxidative stress and AChE inhibition
GPCR InteractionModulates receptor activity via kinase inhibition

Case Study Analysis

In a study examining the effects of this compound on human neuroblastoma SH-SY5Y cells, the compound demonstrated significant protective effects against oxidative stress. The results indicated a marked decrease in cell death rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Another study focused on the compound's ability to inhibit GRK2, showing improved cardiac function in animal models post-myocardial infarction. The findings highlighted the compound's promise as a novel treatment strategy for heart failure by enhancing sympathetic responsiveness through GPCR regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylate?

  • Methodology : The compound is typically synthesized via alkylation of methyl 1H-indazole-5-carboxylate derivatives. For example, sodium hydride (NaH) in DMF is used to deprotonate the indazole nitrogen at 0°C under inert atmosphere, followed by reaction with alkylating agents like bromoethyl esters. Purification involves silica gel chromatography with gradients of petroleum ether/ethyl acetate (10:1 to 4:1) to isolate regioisomers .
  • Key Considerations : Solvent choice (e.g., DMF for polar aprotic conditions), reaction temperature, and base strength (NaH vs. K₂CO₃) influence yield and regioselectivity.

Q. How is column chromatography applied in the purification of this compound?

  • Protocol : After alkylation, the crude mixture is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated. The residue is loaded onto a silica column and eluted with a gradient system (e.g., petroleum ether:ethyl acetate from 10:1 to 4:1) to separate regioisomers. TLC monitoring is critical to identify fractions .
  • Troubleshooting : Overlapping peaks may require repeated chromatography or alternative solvents (e.g., dichloromethane/methanol).

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during alkylation of methyl 1H-indazole-5-carboxylate derivatives?

  • Mechanistic Insight : Alkylation at the indazole N1 vs. N2 position is influenced by steric and electronic factors. For instance, bulky alkylating agents favor N1 substitution due to reduced steric hindrance. Computational modeling (e.g., DFT calculations) can predict reactive sites .
  • Experimental Optimization : Adjusting reaction time, temperature, and base (e.g., using K₂CO₃ instead of NaH) may shift selectivity. NMR (¹H, 13C) and X-ray crystallography are essential to confirm regiochemical outcomes .

Q. What methodologies are recommended for validating the crystal structure of this compound?

  • Crystallographic Tools : Use SHELXL for refinement and Mercury (Cambridge Crystallographic Data Centre) for visualization. Hydrogen atoms are often placed geometrically (riding model) with Uiso(H) = 1.2–1.5 Ueq(parent atom). Twinned data require specialized refinement protocols .
  • Validation Metrics : Check R-factors (<5%), bond length/angle deviations (e.g., C–H bonds: 0.93–0.98 Å), and residual electron density maps. The CIF file should include PLATON/CHECK reports for completeness .

Q. How do discrepancies between spectroscopic and crystallographic data arise, and how can they be resolved?

  • Case Study : NMR may suggest a single isomer, while X-ray reveals polymorphism or disorder. For example, non-planar aromatic rings (dihedral angles ~26°) in the crystal structure might not align with solution-phase NMR data due to dynamic effects .
  • Resolution : Combine techniques:

  • Solid-state NMR to compare with single-crystal data.
  • DFT-based NMR chemical shift calculations (e.g., using Gaussian) to model solution vs. solid-state conformers .

Analytical and Application-Oriented Questions

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Techniques :

  • HPLC-MS : To assess purity (>98%) and detect hydrolytic degradation products (e.g., free carboxylic acid from ester hydrolysis).
  • FTIR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and absence of OH bands if anhydrous .
    • Stability Testing : Store at –20°C under inert atmosphere; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

  • Example : It serves as a precursor for kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras). Hydrolysis of the ester (e.g., using LiOH in THF/H₂O/MeOH) yields the carboxylic acid, which is coupled with amines (e.g., pyridin-2-ylmethanamine) via EDCI/HOBt activation .
  • Case Study : In , the hydrolyzed acid derivative was coupled to synthesize VSP-2, a bioactive molecule. Yield optimization (85% after hydrolysis) hinges on pH control during acidification (pH = 5 with 1M HCl) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylate
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methyl 1-(2-methoxy-2-oxoethyl)-1H-indazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.